N-[1-(1-methylimidazol-2-yl)ethyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine
Description
N-[1-(1-methylimidazol-2-yl)ethyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine is a complex organic compound that features a piperidine ring substituted with a pyridin-2-ylmethyl group and a 1-(1-methylimidazol-2-yl)ethyl group
Properties
IUPAC Name |
N-[1-(1-methylimidazol-2-yl)ethyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5/c1-14(17-19-9-12-21(17)2)20-15-6-10-22(11-7-15)13-16-5-3-4-8-18-16/h3-5,8-9,12,14-15,20H,6-7,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQGQGUBDLKMHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1C)NC2CCN(CC2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-methylimidazol-2-yl)ethyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which is then functionalized with the pyridin-2-ylmethyl group through a nucleophilic substitution reaction. The 1-(1-methylimidazol-2-yl)ethyl group can be introduced via an alkylation reaction using appropriate alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-methylimidazol-2-yl)ethyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and imidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[1-(1-methylimidazol-2-yl)ethyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[1-(1-methylimidazol-2-yl)ethyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.
2-Methyltetrahydrofuran: A biomass-derived solvent used in organic synthesis.
3-Methoxyphenylboronic acid: Used in Suzuki coupling reactions for the synthesis of biaryl compounds.
Uniqueness
N-[1-(1-methylimidazol-2-yl)ethyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
